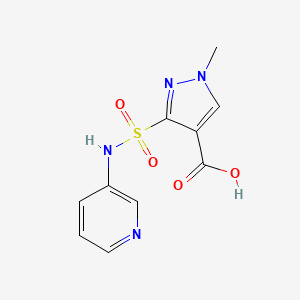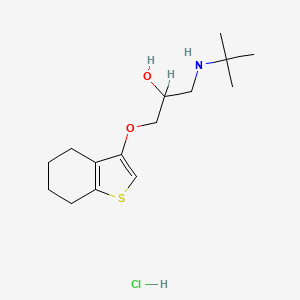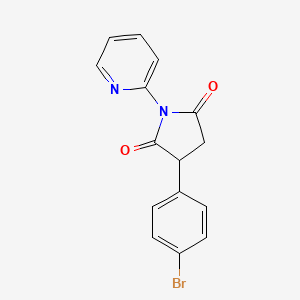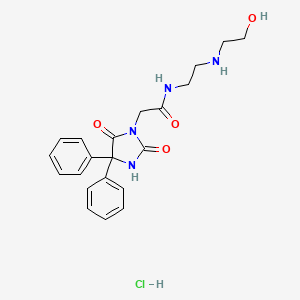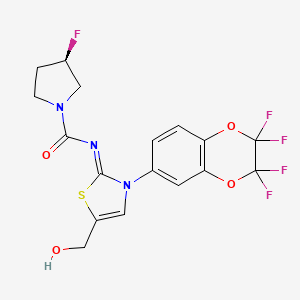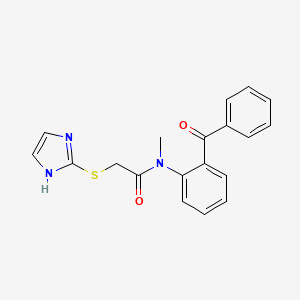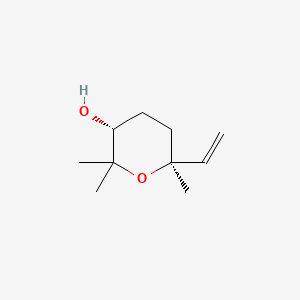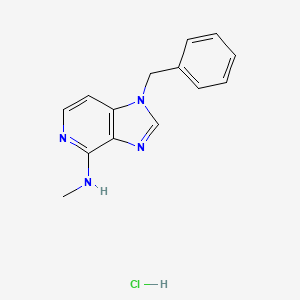
1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-, monohydrochloride is a chemical compound with the molecular formula C14H14N4·HCl and a molecular weight of 274.7487 g/mol . This compound is known for its unique structure, which includes an imidazo-pyridine core, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-, monohydrochloride typically involves the following steps:
Formation of the Imidazo-Pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
N-Methylation:
Benzylation: The phenylmethyl group is introduced through a benzylation reaction using benzyl chloride in the presence of a base.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazo-pyridine core, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo-pyridine derivatives.
Applications De Recherche Scientifique
1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-, monohydrochloride involves interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazo(4,5-c)pyridin-4-amine: Lacks the N-methyl and phenylmethyl groups.
N-Methyl-1H-imidazo(4,5-c)pyridin-4-amine: Lacks the phenylmethyl group.
1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-: Lacks the hydrochloride salt.
Uniqueness
1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-, monohydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity.
Propriétés
Numéro CAS |
120537-48-6 |
|---|---|
Formule moléculaire |
C14H15ClN4 |
Poids moléculaire |
274.75 g/mol |
Nom IUPAC |
1-benzyl-N-methylimidazo[4,5-c]pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C14H14N4.ClH/c1-15-14-13-12(7-8-16-14)18(10-17-13)9-11-5-3-2-4-6-11;/h2-8,10H,9H2,1H3,(H,15,16);1H |
Clé InChI |
GFVRYDSKJOUOQO-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=CC2=C1N=CN2CC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



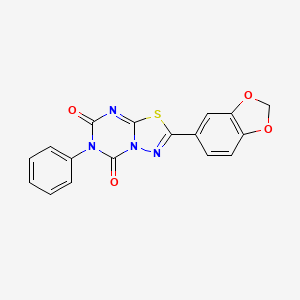
![22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12755786.png)

